molecular formula C22H11F4N3O2S B15099347 (5Z)-2-(4-fluorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-fluorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15099347
M. Wt: 457.4 g/mol
InChI Key: CDHGZNCPGXWSRX-WQRHYEAKSA-N
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Description

The compound “(5Z)-2-(4-fluorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. Key substituents include:

  • Position 5: A benzylidene moiety derived from a furan-2-yl group substituted with a 3-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and may influence receptor binding via hydrophobic interactions.

This compound is part of a broader class of thiazolo-triazol-ones investigated for their biological activities, particularly in anticancer research . Its Z-configuration at the exocyclic double bond is critical for maintaining planar geometry, which is often associated with intercalation or enzyme inhibition mechanisms.

Properties

Molecular Formula

C22H11F4N3O2S

Molecular Weight

457.4 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H11F4N3O2S/c23-15-6-4-12(5-7-15)19-27-21-29(28-19)20(30)18(32-21)11-16-8-9-17(31-16)13-2-1-3-14(10-13)22(24,25)26/h1-11H/b18-11-

InChI Key

CDHGZNCPGXWSRX-WQRHYEAKSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3

Origin of Product

United States

Preparation Methods

The synthesis of (5Z)-2-(4-fluorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the thiazolo[3,2-b][1,2,4]triazole core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl and trifluoromethylphenyl groups: These groups are typically introduced through substitution reactions using suitable reagents.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

(5Z)-2-(4-fluorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-2-(4-fluorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Position 2 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LCMS (m/z)
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-one 4-Fluorophenyl 5-[3-(Trifluoromethyl)phenyl]furan-2-yl C₂₃H₁₂F₄N₃O₂S 482.42 Not reported Not reported
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) Thiazolo[3,2-b][1,2,4]triazol-6-one None (unsubstituted) Furan-2-yl C₉H₅N₃O₂S 219.22 230–232 220 [M+H]+
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) Thiazolo[3,2-b][1,2,4]triazol-6-one None (unsubstituted) Thiophen-2-yl C₉H₅N₃OS₂ 235.28 >250 236 [M+H]+
(5Z)-5-[(2-Chloro-6-fluorophenyl)methylidene]-2-(3-methylphenyl)-... () Thiazolo[3,2-b][1,2,4]triazol-6-one 3-Methylphenyl 2-Chloro-6-fluorophenyl C₁₉H₁₂ClFN₃OS 384.83 Not reported Not reported
(5Z)-5-[(5-Methylfuran-2-yl)methylidene]-2-(3,4,5-trimethoxyphenyl)-... () Thiazolo[3,2-b][1,2,4]triazol-6-one 3,4,5-Trimethoxyphenyl 5-Methylfuran-2-yl C₁₉H₁₇N₃O₅S 399.42 Not reported Not reported

Key Observations

Substituent Diversity and Bioactivity: The target compound’s 3-(trifluoromethyl)phenyl-furan substituent at position 5 distinguishes it from simpler analogs like 2j (furan-2-yl) and 2k (thiophen-2-yl). The trifluoromethyl group likely enhances metabolic stability and membrane permeability compared to unsubstituted furan/thiophene derivatives .

Physicochemical Properties :

  • The target compound’s molecular weight (482.42 g/mol) is significantly higher than simpler analogs like 2j (219.22 g/mol), primarily due to the bulky trifluoromethylphenyl-furan substituent. This could impact solubility and bioavailability.
  • The melting points of analogs 2j (230–232°C) and 2k (>250°C) suggest high crystallinity, which may correlate with stability but pose formulation challenges. Data for the target compound is lacking but warrants investigation.

Synthetic Pathways: Synthesis of similar compounds (e.g., ) typically involves condensation reactions between thiazolidinone precursors and substituted amines or aldehydes. The target compound’s synthesis likely follows analogous steps, with potassium carbonate and methanol as common reagents .

Biological Implications: Analogs like 2h and 2i () exhibit anticancer activity, with IC₅₀ values correlating with substituent hydrophobicity. The trifluoromethyl group in the target compound may enhance activity against specific cancer cell lines by improving target engagement . The 3,4,5-trimethoxyphenyl substituent in ’s compound introduces methoxy groups known for enhancing DNA intercalation, suggesting structural modifications for tailored mechanisms .

Biological Activity

The compound (5Z)-2-(4-fluorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one represents a significant class of thiazole-based derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H14F4N4O2SC_{21}H_{14}F_4N_4O_2S with a molecular weight of approximately 450.42 g/mol. The compound features a thiazole ring fused with a triazole moiety, which is known for enhancing biological activity through various mechanisms.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit potent anticancer activity. The compound has shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Reference
A431 (human epidermoid carcinoma)< 10
U251 (human glioblastoma)15
WM793 (human melanoma)12

The anticancer activity is attributed to the presence of electron-withdrawing groups such as fluorine and trifluoromethyl, which enhance the compound's ability to interact with cellular targets.

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound has been shown to induce apoptosis in cancer cells through:

  • Inhibition of Bcl-2 : The compound interacts with Bcl-2 proteins, leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in various cancer cell lines, thereby inhibiting cell division .

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiazole derivatives indicate that modifications at specific positions significantly affect biological activity. Key findings include:

  • Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring enhances cytotoxicity.
  • Furan Moiety : The presence of a furan ring linked via a methylidene bridge is crucial for maintaining activity against tumor cells .
  • Thiazole and Triazole Fusion : The fusion of these heterocycles contributes to increased stability and bioactivity.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in preclinical settings:

  • Study on Antitumor Activity : A study demonstrated that compounds similar to (5Z)-2-(4-fluorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibited significant antitumor effects in vivo using xenograft models .
  • Mechanistic Insights : Another research article provided insights into how these compounds induce apoptosis through mitochondrial pathways and caspase activation .

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